molecular formula C12H22N4O2S B110132 Biotin-EA CAS No. 1231488-78-0

Biotin-EA

Cat. No. B110132
M. Wt: 286.4 g/mol
InChI Key: BNCJEZWKLUBUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-EA, also known as Biotin-Ethylamine, Biotin-EDA, or N-Biotinyl-1,2-diaminoethane, is a derivative of biotin . Biotin, also known as vitamin B7 or vitamin H, is a water-soluble B-vitamin that is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids .


Synthesis Analysis

Biotin-EA is widely used to label biomolecules containing carboxyl, phosphoryl, or carbonyl groups . For example, it is used for the biotinylation of nucleosides with aldehyde groups . The biotin synthetic pathway can be divided into early and late segments . The early pathway involves the synthesis of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor .


Molecular Structure Analysis

Biotin-EA has a molecular formula of C12H22N4O2S and a molecular weight of 286.39 . Its structure consists of a tetrahydroimidizalone ring fused with a tetrahydrothiophene ring, similar to biotin . The tetrahydroimidizalone ring contains a ureido group (-NH-CO-NH-) and a valeric acid side chain, while the tetrahydrothiophene ring contains a sulfur atom .


Chemical Reactions Analysis

Biotin-EA is involved in various enzymatic reactions in the body, primarily as a coenzyme . It is involved in carboxylation reactions that add a carboxyl group (-COOH) to specific substrates . These reactions are crucial for the metabolism of fatty acids, amino acids, and gluconeogenesis (the production of glucose from non-carbohydrate sources) .


Physical And Chemical Properties Analysis

It is soluble in most organic solvents and water . It has a melting point of 172-174°C, a boiling point of 643.7±50.0 °C, a density of 1.189±0.06 g/cm3, and an acidity coefficient (pKa) of 13.90±0.40 .

Scientific Research Applications

  • Role in Metabolic Processes and Gene Expression

    • Biotin-EA, a form of biotin, plays a crucial role in various metabolic processes including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. It acts as a prosthetic group of enzymes known as biotin-dependent carboxylases, transferring carboxyl groups in key reactions (León-Del-Río, 2019). Additionally, biotin-EA has been found to regulate gene expression, offering insights into its role in neurological disorders.
  • Biotin in Molecular Biology and Biotechnology

    • Biotin-EA is significant in molecular biology, especially in biotinylation processes where it attaches covalently to proteins, influencing gene regulation and chromatin structure. This functionality has implications in biotechnology, such as its use in electron-induced damage studies and its role in the interaction with proteins like streptavidin (Keller et al., 2013). The enzyme-specific assay of biotin also underscores its importance in biomedical research (Huang & Rogers, 1997).
  • Biotin in Biotechnological Production and Microbial Research

    • The use of biotin-EA in biotechnological production is evident in studies focusing on its biosynthesis in microbes, highlighting its role in pro- and eukaryotic cell metabolism. This knowledge aids in the development of biotin-overproducing microbes for various applications (Streit & Entcheva, 2003). Moreover, its involvement in enzyme post-translational modifications adds to its specificity and importance in biological processes (Chapman-Smith & Cronan, 1999).
  • Implications in Human Diseases and Therapeutics

    • Research on biotin-EA has extended to understanding its relationship with human diseases. Studies have connected it with various disorders, suggesting its potential in regulating transcription or protein expression beyond its classical metabolic roles. This includes the exploration of its therapeutic effects in conditions like multiple sclerosis (Sedel et al., 2015).
  • Biotin in Nutrition and Health

    • The role of biotin-EA in nutrition, particularly in fish, highlights its necessity for growth, development, and health. This is crucial in understanding the dietary requirements and potential supplementation strategies in aquaculture and human nutrition (Yossa et al., 2015).
  • Biotin in Immunological and Inflammatory Functions

    • Biotin-EA also plays a role in immunological and inflammatory functions. Its regulation of these functions, independent of its role as a coenzyme for carboxylases, presents potential as a therapeutic agent in treating immunological disorders (Kuroishi, 2015).

Future Directions

Inhibitors of the essential metabolic enzyme biotin protein ligase (BPL), which Biotin-EA is a part of, represent a promising drug target for new antibacterials . This is especially relevant given the rise of drug-resistant pathogenic bacteria, such as Staphylococcus aureus .

properties

IUPAC Name

N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCJEZWKLUBUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-EA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-EA
Reactant of Route 2
Reactant of Route 2
Biotin-EA
Reactant of Route 3
Reactant of Route 3
Biotin-EA
Reactant of Route 4
Biotin-EA
Reactant of Route 5
Reactant of Route 5
Biotin-EA
Reactant of Route 6
Biotin-EA

Citations

For This Compound
13
Citations
AW Alberts, AM Nervi… - Proceedings of the …, 1969 - National Acad Sciences
Previous work has shown that Escherichia coli acetyl CoA carboxylase is composed of two dissimilar protein components, E a which contains covalently bound biotin and forms E a -CO …
Number of citations: 103 www.pnas.org
RP Wu, T Hayashi, S Yao, CCN Wu, HB Cottam… - Blood, 2009 - Elsevier
… Biotin-EA treated CLL cells were lysed and the lysate was passed through streptavidin agarose resin to collect EA modified proteins. Western blot analysis was performed with …
Number of citations: 2 www.sciencedirect.com
CR Hamilton, TL Veum - Journal of Animal Science, 2012 - academic.oup.com
The objective of this 49-d experiment was to test effects of cecal oxytetracycline (OTC) infusion, and dietary avidin and biotin supplementation on the biotin status of nongravid gilts. …
Number of citations: 5 academic.oup.com
PROY VAGELOS - Current topics in cellular regulation, 1971 - Elsevier
… (9), where carboxy biotin-Ea is the product of the reaction. With isolated 14C-carboxybiotin-Ea available, the function of Eb was investigated in the second partial reaction, indicated in …
Number of citations: 98 www.sciencedirect.com
YJ Lee, H Song, YJ Yoon, SJ Park, SY Kim… - Biochemical …, 2020 - Elsevier
… The cleared lysate was incubated with biotin-conjugated EA (biotin-EA) overnight at 4 C. Proteins bound to biotin-EA were precipitated with NeutrAvidin beads. After 3 washes in …
Number of citations: 14 www.sciencedirect.com
T Ishizuka, M Kawagoe, K Suzuki, M Hara… - Journal of …, 1992 - Elsevier
We established an ultrasensitive interleukin-4 enzyme-linked immunosorbent assay by combining ELISA with an avidin-biotin and enzyme amplification system. The resultant system (…
Number of citations: 5 www.sciencedirect.com
GE Wessman - 1952 - search.proquest.com
of "Major Sean of oSiege Page 1 FtWOTXOH OP BIOTIN IK BACTERIAL METABOLISM A Dissertation Stfbnltteft to the Cradwate Faculty 1» Partial Fulfillment @f . The Requirements far …
Number of citations: 5 search.proquest.com
RP Wu, T Hayashi, HB Cottam, G Jin… - Proceedings of the …, 2010 - National Acad Sciences
… The results show that Keap1 protein was pulled down by biotin-EA in a dose-dependent manner (Fig. 5), indicating that EA directly interacts with Keap1 to activate the Nrf2 pathway in …
Number of citations: 149 www.pnas.org
AJ Shellhammer Jr - 1991 - search.proquest.com
Scope of study. The purpose of this study was to examine in detail one of the few auxotrophs isolated in higher plants. The biol auxotroph of Arabidopsis thaliana is an embryo-lethal …
Number of citations: 10 search.proquest.com
N El Brahmi, A El Abbouchi, S El Kazzouli - Results in Chemistry, 2023 - Elsevier
… Furthermore, Flurbiprofen/EA moieties have also been more cytotoxic than their biotin/EA counterparts (Scheme 35). Interestingly, the anticancer activity of those complexe derivatives …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.